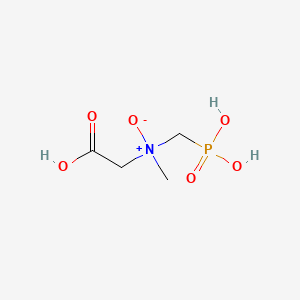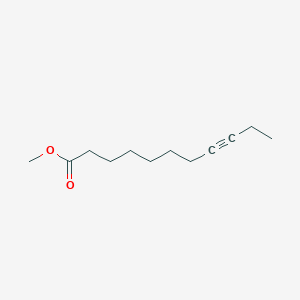![molecular formula C32H50N2O14S2 B14640158 naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium CAS No. 55077-37-7](/img/structure/B14640158.png)
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is a complex organic compound that features a naphthalene core substituted with disulfonate groups and a trimethylammonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium typically involves the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonate groups . The reaction is as follows:
C10H8+2SO3→C10H6(SO3H)2
Further functionalization with trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is achieved through a series of esterification and quaternization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as hydroxyl, amino, and alkyl groups.
科学的研究の応用
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
作用機序
The mechanism of action of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonate groups enhance its solubility in aqueous environments, while the trimethylammonium moiety facilitates binding to negatively charged biomolecules. This compound can modulate various biochemical pathways by altering the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with only sulfonate groups.
Bis(trimethylammonium) naphthalene-1,5-disulfonate: A related compound with two trimethylammonium groups.
Uniqueness
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is unique due to its combination of sulfonate and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
特性
CAS番号 |
55077-37-7 |
|---|---|
分子式 |
C32H50N2O14S2 |
分子量 |
750.9 g/mol |
IUPAC名 |
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/2C11H22NO4.C10H8O6S2/c2*1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*9H,6-8H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
InChIキー |
LIXVVPZNOJGBHQ-UHFFFAOYSA-L |
正規SMILES |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


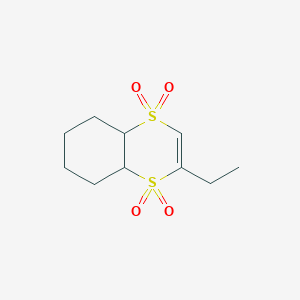
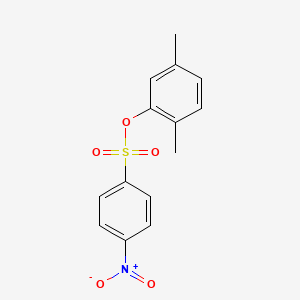
methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


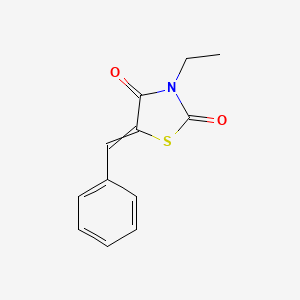
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
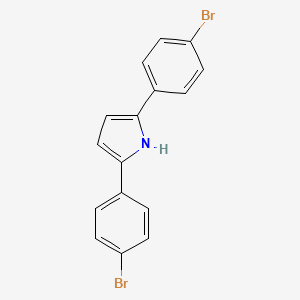

![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
